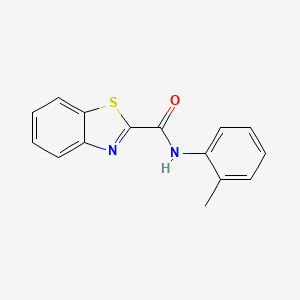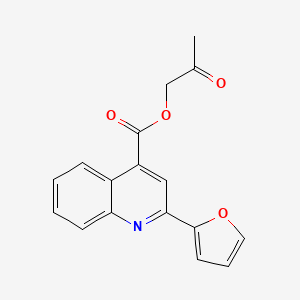![molecular formula C16H11ClN4O B10806481 N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B10806481.png)
N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with pyridine-4-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonic acid and titanium(III) chloride solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, titanium(III) chloride, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
科学研究应用
N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antiviral, antimicrobial, and anticancer agent in various biological studies
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including the treatment of infectious diseases and cancer
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of viral or bacterial growth .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-chloroquinoline-3-carbaldehyde
- N-(7-chloroquinolin-4-yl)piperazine-1-carbothioamide
- 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide .
Uniqueness
Its ability to interact with a wide range of molecular targets makes it a versatile compound for scientific research and potential therapeutic use .
属性
分子式 |
C16H11ClN4O |
|---|---|
分子量 |
310.74 g/mol |
IUPAC 名称 |
N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H11ClN4O/c17-15-13(9-12-3-1-2-4-14(12)20-15)10-19-21-16(22)11-5-7-18-8-6-11/h1-10H,(H,21,22)/b19-10- |
InChI 键 |
ZOQZTQBHMRQSJB-GRSHGNNSSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N\NC(=O)C3=CC=NC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide](/img/structure/B10806412.png)
![N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide](/img/structure/B10806415.png)
![[2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B10806421.png)
![(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10806428.png)

![Ethyl 1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-3-carboxylate](/img/structure/B10806435.png)
![[2-(Ethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B10806441.png)


![2-[(3-Cyclopentyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10806465.png)



![[4-Amino-6-(2-ethylanilino)-1,3,5-triazin-2-yl]methyl 1-methylpyrrole-2-carboxylate](/img/structure/B10806506.png)
